Deoxysotalol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-10(2)13-9-8-11-4-6-12(7-5-11)14-17(3,15)16/h4-7,10,13-14H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLCHPYEDZTGMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CC=C(C=C1)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168742 | |
| Record name | Deoxysotalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16974-42-8 | |
| Record name | Deoxysotalol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016974428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deoxysotalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEOXYSOTALOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O703211HL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization
Strategies for Deoxysotalol Synthesis
The synthesis of this compound can be approached through several strategic routes, leveraging specific precursors and custom organic chemistry techniques to construct the target molecule efficiently.
The synthesis of this compound logically begins with precursors that contain the core structural components of the final molecule. A highly plausible and efficient starting material is N-[4-(2-aminoethyl)phenyl]methanesulfonamide , a commercially available primary amine that already incorporates the methanesulfonanilide and ethylamine (B1201723) framework. enaminestore.com This precursor simplifies the synthesis to a single subsequent alkylation step.
Alternative precursor-based strategies could begin with more fundamental materials. For instance, a synthesis could start with β-phenethylamine . google.com This route would involve a multi-step process:
Acylation: Protection of the primary amine, for example, through an acetylation reaction. google.com
Chlorosulfonation: Introduction of the sulfonyl chloride group onto the phenyl ring. google.com
Amination: Formation of the methanesulfonamide (B31651) group. google.com
Hydrolysis/Deprotection: Removal of the protecting group to reveal the primary amine. google.com
N-Alkylation: Introduction of the isopropyl group.
This latter approach, while more complex, offers flexibility in creating derivatives by modifying the reagents in each step.
Reductive amination stands out as one of the most versatile and efficient methods for the synthesis of secondary amines like this compound. organicchemistrytutor.commasterorganicchemistry.com This one-pot reaction is a cornerstone of modern amine synthesis due to its high yield and the avoidance of over-alkylation issues common with direct alkylation methods. masterorganicchemistry.comarkat-usa.org
The process involves the reaction of a primary amine with a ketone (in this case, acetone) under mildly acidic conditions to form an intermediate iminium ion, which is then reduced in situ to the final amine. organicchemistrytutor.com A key advantage is the use of selective reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which readily reduce the iminium ion but not the starting ketone. organicchemistrytutor.commasterorganicchemistry.com
A typical reductive amination for this compound synthesis is outlined below:
| Reactant 1 | Reactant 2 | Reducing Agent | Product | Reaction Type |
| N-[4-(2-aminoethyl)phenyl]methanesulfonamide | Acetone (Propan-2-one) | Sodium Cyanoborohydride (NaBH₃CN) | This compound | Reductive Amination organicchemistrytutor.commasterorganicchemistry.com |
This method is highly effective for synthesizing this compound from its primary amine precursor, providing the target N-isopropyl functionality in a single, controlled step. arkat-usa.org
Precursor-Based Synthesis Approaches
Synthesis of this compound Analogs and Derivatives
The creation of this compound analogs is crucial for exploring structure-activity relationships (SAR) and developing compounds with potentially new or enhanced properties. This is achieved through systematic structural modifications guided by established design principles and enabled by flexible synthetic strategies.
The design of new analogs is a recognized strategy for the development of multifunctional compounds. unimore.it The this compound structure can be conceptually divided into three key regions for modification, allowing for a systematic exploration of its chemical space.
| Molecular Region | Description | Potential Modifications | Objective |
| Methanesulfonanilide "Head" | The polar aromatic group responsible for key interactions. | - Varying the alkyl/aryl group on the sulfonyl moiety (e.g., ethanesulfonamide, benzenesulfonamide).- Changing the substitution pattern on the phenyl ring. | To alter polarity, hydrogen bonding capacity, and steric bulk. |
| Ethyl "Linker" | The two-carbon chain connecting the aromatic head and the amine tail. | - Lengthening or shortening the alkyl chain (e.g., propyl, methyl).- Introducing rigidity with cyclic structures or unsaturation. | To modify the spatial relationship and flexibility between the head and tail groups. |
| N-Isopropyl "Tail" | The terminal alkyl group on the secondary amine. | - Substituting with different alkyl groups (e.g., ethyl, tert-butyl, cyclobutyl).- Incorporating cyclic amines (e.g., piperidine, pyrrolidine). | To modulate lipophilicity, basicity, and steric hindrance at the amine. |
Modular, or convergent, synthesis provides an efficient platform for generating diverse libraries of analogs. escholarship.org This strategy involves preparing different molecular building blocks ("modules") independently, which are then combined in the final steps. This contrasts with a linear synthesis where modifications must be introduced early on, requiring a full new synthesis for each analog.
For this compound analogs, a modular approach could involve:
Module A: A library of substituted anilines with varying linkers (e.g., 4-(3-aminopropyl)aniline, 4-(2-aminoethyl)-2-methylaniline).
Module B: A library of sulfonyl chlorides (e.g., methanesulfonyl chloride, ethanesulfonyl chloride, p-toluenesulfonyl chloride).
Module C: A library of ketones or aldehydes for the final reductive amination step (e.g., acetone, cyclobutanone, cyclopentanone).
By combining different versions of Module A and Module B, a wide array of sulfonated intermediates can be produced. Each of these can then be reacted with a ketone or aldehyde from Module C to rapidly generate a large and diverse matrix of final this compound analogs.
Design Principles for Novel this compound Analogs
Isotopic Labeling in this compound Synthesis Research
Isotopic labeling is an indispensable tool in pharmaceutical research, primarily used to trace the metabolic fate of a compound or to serve as an internal standard for accurate quantification in biological samples via mass spectrometry. nih.govacs.orggoogle.com For quantitative analysis, a stable isotope-labeled standard should have a mass difference of at least three mass units from the analyte to prevent spectral overlap. acs.org
Given that this compound is a phenethylamine (B48288) derivative, established methods for isotopic labeling can be readily applied. nih.govcore.ac.uk Deuterium (B1214612) (²H) and Carbon-13 (¹³C) are the most common stable isotopes used.
Strategies for Deuterium Labeling: A straightforward method to introduce deuterium is during the reductive amination step. By using a deuterated ketone and a deuterated reducing agent, multiple deuterium atoms can be incorporated into the N-alkyl "tail."
Example: Reacting N-[4-(2-aminoethyl)phenyl]methanesulfonamide with acetone-d₆ in the presence of sodium borodeuteride (NaBD₄) would yield this compound with six deuterium atoms on the isopropyl group and one on the adjacent carbon of the ethyl linker, creating a heptadeuterated ([D₇]) analog. This provides a significant mass shift suitable for analytical standards.
Strategies for Carbon-13 Labeling: Incorporating ¹³C is often more synthetically complex and typically involves starting with a labeled precursor. acs.org
Example: A synthesis could start from [¹³C₆]-Phenol , which serves as a labeled precursor for the aromatic ring. nih.gov Subsequent synthetic steps would build the rest of the molecule onto this labeled core, ensuring the final this compound analog contains the ¹³C-labeled phenyl ring.
These labeling strategies are crucial for detailed pharmacokinetic and metabolic studies, enabling precise tracking and quantification of this compound and its derivatives in complex biological systems.
Molecular Target Identification and Mechanistic Elucidation
Investigation of Deoxysotalol's Influence on Receptor Systems
Sotalol (B1662669) is administered as a racemic mixture of its d- and l-enantiomers. fda.gov A critical distinction between these two isomers lies in their affinity for beta-adrenergic receptors. The l-enantiomer (B50610) (l-sotalol) is responsible for virtually all the beta-blocking activity of the racemic mixture. fda.gov
In contrast, this compound (d-sotalol) exhibits significantly lower affinity for beta-adrenoceptors. Research indicates that the affinity of d-sotalol for these receptors is 30 to 60 times lower than that of l-sotalol. medindia.netdrugs.com This stereoselective interaction means that this compound is largely devoid of the Class II antiarrhythmic (beta-blocking) effects that are prominent with racemic sotalol and l-sotalol. nih.gov While l-sotalol can effectively attenuate sympathetic stimulation at physiological doses, this compound's capacity to do so is minimal due to its weak receptor interaction. researchgate.net This distinction is fundamental to understanding the differing pharmacological profiles of the sotalol enantiomers.
| Compound | Beta-Adrenoceptor Blocking Activity | Relative Affinity |
|---|---|---|
| l-Sotalol | High | Responsible for virtually all beta-blocking activity of the racemate. fda.gov |
| This compound (d-Sotalol) | Very Low | Affinity is 30 to 60 times lower than l-sotalol. medindia.netdrugs.com |
| Racemic Sotalol | Present | Activity is primarily attributed to the l-sotalol component. fda.gov |
The primary mechanism of action for this compound is its function as a Class III antiarrhythmic agent, a property it shares with its levorotatory counterpart. medindia.net This activity is achieved through the modulation of specific cardiac ion channels.
This compound is a potent blocker of potassium channels, particularly the human Ether-à-go-go-Related Gene (hERG) channel. nih.gov This channel conducts the rapid component of the delayed rectifier potassium current (IKr), which is crucial for the repolarization phase of the cardiac action potential. researchgate.netdrugs.com By inhibiting the efflux of potassium ions during this phase, this compound prolongs the action potential duration and the effective refractory period in cardiac tissues, including the atria and ventricles. medindia.netmedscape.com This prolongation of the QT interval on an electrocardiogram is the hallmark of Class III antiarrhythmic activity. drugs.com Studies have shown that the inactivation gating of the hERG channel is a definitive factor in the blocking action of d-sotalol, suggesting that the drug's interaction is stabilized during membrane depolarization when the channel inactivates. frontiersin.org
| Parameter | Effect of this compound (d-Sotalol) | Mechanism |
|---|---|---|
| Primary Molecular Target | hERG Potassium Channel | Blocks the channel, inhibiting the rapid delayed rectifier potassium current (IKr). nih.gov |
| Electrophysiological Effect | Prolongation of Action Potential Duration | Delay in cardiac repolarization due to reduced potassium efflux. medindia.net |
| Resulting Cardiac Effect | Lengthening of the QT interval | Characteristic of Class III antiarrhythmic agents. drugs.com |
Beta-Adrenoceptor Interaction Studies (in relation to Sotalol)
Cellular and Subcellular Mechanistic Investigations
Based on available scientific literature, there is a lack of direct studies investigating the specific effects of this compound on oxytocin-induced cellular contractility, such as in uterine smooth muscle. Oxytocin (B344502) is a primary agent in stimulating uterine contractions during labor by activating its G-protein coupled receptors on the myometrium. nih.gov
While direct data for this compound is absent, related pharmacology provides some context. Beta-blockers as a class may affect uterine contractility, and sotalol use in late pregnancy is approached with caution. drugs.com Furthermore, a known pharmacodynamic interaction exists where the co-administration of sotalol and oxytocin can increase the risk of QTc prolongation, as both agents possess this potential. medindia.netmedindia.netdrugbank.com However, this pertains to an electrical, not a direct contractile, interaction. Without specific research, the influence of this compound on oxytocin-mediated contractility remains an uncharacterized area.
Off-target interactions occur when a drug binds to molecular targets other than its intended primary target, which can lead to unforeseen effects. nih.gov For this compound, whose primary action is hERG channel blockade, its very weak interaction with beta-adrenoceptors can be considered its most well-documented off-target effect.
Comprehensive screening of this compound against a broad panel of other receptors, enzymes, and transporters to identify additional, previously unknown off-target interactions does not appear to be widely published in the scientific literature. The development of such off-target profiles is a critical component of modern drug safety assessment, often utilizing computational modeling and in vitro screening panels to predict potential liabilities early in the discovery process. reactionbiology.comeurofinsdiscovery.com The infamous results of the Survival With Oral d-Sotalol (SWORD) trial, which showed increased mortality with d-sotalol, underscored the critical importance of understanding the complete pharmacological profile of a drug beyond its primary intended mechanism. ahajournals.orgahajournals.org While this outcome was linked to its potent proarrhythmic effects from hERG blockade in a specific patient population, it highlights the need for a thorough investigation of all molecular interactions.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidating Structural Determinants of Deoxysotalol's Activity
The core principle of SAR lies in the systematic analysis of how specific changes to a molecule's structure affect its interaction with a biological target. researchgate.netcreative-proteomics.com For this compound, this involves exploring how modifications to its chemical scaffold alter its pharmacological effects.
The systematic chemical modification of a pharmacophore scaffold is a key strategy in medicinal chemistry to enhance therapeutic potency and minimize adverse effects. nih.gov This process involves making targeted changes to the molecular structure and observing the resulting impact on biological activity. researchgate.net Such modifications can range from simple alterations of functional groups to more complex changes in the carbon skeleton. researchgate.netuky.edu The goal is to identify which parts of the molecule are essential for its activity and which can be altered to improve its properties. creative-proteomics.com
For instance, in a study on deoxybenzoins, which share some structural similarities with this compound, researchers synthesized 25 different polyphenolic analogs to evaluate their effects on porcine coronary artery contraction. nih.gov The findings revealed that the placement and nature of hydroxyl and methoxy (B1213986) groups on the aromatic rings significantly influenced the vasodilatory efficacy. nih.gov Specifically, 2,4-dihydroxylated deoxybenzoins were identified as a potent pharmacophore for vascular relaxation. nih.gov This type of systematic approach, if applied to this compound, would involve creating a library of related compounds with variations in the substituent groups on the phenyl ring and the side chain.
The insights gained from these modifications help in building a qualitative understanding of the SAR. For example, studies on other molecular scaffolds have shown that introducing hydrophobic substituents, such as halogens, can be well-tolerated and in some cases enhance activity. conicet.gov.ar Conversely, adding hydrogen-bond-donating groups might decrease activity. conicet.gov.ar These principles, derived from systematic modification, are crucial for the rational design of new this compound analogs.
Table 1: Hypothetical Chemical Modifications of the this compound Scaffold and Their Potential Impact on Activity
| Modification Site | Substituent Group | Expected Impact on Activity | Rationale |
| Phenyl Ring | Electron-withdrawing group (e.g., -NO2, -CF3) | Potentially altered receptor binding affinity | Modifies the electronic properties of the aromatic ring. |
| Phenyl Ring | Electron-donating group (e.g., -OCH3, -CH3) | Potentially altered metabolic stability | Influences the molecule's susceptibility to enzymatic degradation. |
| Amino Group | Increased alkyl chain length | May affect selectivity for different receptor subtypes | Alters the steric bulk and lipophilicity of the side chain. |
| Amino Group | Cyclization of the side chain | Could restrict conformational flexibility | May lead to a more specific interaction with the target receptor. |
| Methanesulfonamide (B31651) Group | Replacement with other sulfonamides (e.g., -SO2NH(alkyl)) | Could modulate the compound's physicochemical properties | Affects properties like solubility and plasma protein binding. |
This table is for illustrative purposes and based on general principles of medicinal chemistry.
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on its biological activity. numberanalytics.comslideshare.net Many drugs are chiral, existing as enantiomers (non-superimposable mirror images), which can exhibit different pharmacological and toxicological properties. biomedgrid.comresearchgate.netijpsjournal.com This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer. biomedgrid.com
The therapeutic implications of stereochemistry are significant, as one enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). biomedgrid.com In some cases, a racemic mixture (an equal mixture of both enantiomers) is marketed, but there is a growing trend towards developing single-enantiomer drugs to improve therapeutic outcomes. researchgate.net
For a chiral molecule like this compound, the spatial orientation of its substituents around the chiral center is critical for its interaction with its biological target. The differential binding of stereoisomers can lead to variations in their pharmacodynamic and pharmacokinetic profiles. biomedgrid.com Understanding the influence of stereochemistry is crucial for designing more selective and effective therapeutic agents. numberanalytics.com
Systematic Chemical Modification of this compound Scaffold
Quantitative Structure-Activity Relationship (QSAR) Model Development for this compound Analogs
QSAR modeling represents a computational approach to formalize the relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comchemmethod.com These models use statistical methods to correlate variations in molecular properties, known as descriptors, with observed changes in activity. creative-proteomics.com The ultimate goal of QSAR is to create a predictive model that can estimate the activity of new, unsynthesized compounds. toxicology.org
The development of a robust QSAR model involves several key steps: the selection of a dataset of molecules with known activities, the calculation of molecular descriptors, the division of the data into training and test sets, the development of a mathematical model using statistical techniques, and rigorous validation of the model's predictive power. mdpi.comresearchgate.net
Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. researchgate.netnih.govwiley.com They can be broadly categorized into several types:
1D Descriptors: These are derived from the chemical formula and include properties like molecular weight and atom counts. slideshare.net
2D Descriptors: These are calculated from the 2D representation of the molecule and describe aspects of its topology, such as connectivity indices and molecular fingerprints. slideshare.net
3D Descriptors: These depend on the 3D conformation of the molecule and include descriptors related to its shape, size, and electronic properties like dipole moment and surface area. slideshare.net
4D Descriptors: These consider the conformational flexibility of the molecule by sampling different spatial arrangements.
The selection of appropriate descriptors is a critical step in QSAR modeling, as they must capture the structural features relevant to the biological activity being studied. nih.gov Advances in computational chemistry have led to the development of a vast number of descriptors, and various software packages are available for their calculation. slideshare.net
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Information Encoded |
| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition and properties. |
| Topological (2D) | Wiener Index, Randić Index, Kier & Hall Shape Indices | Atomic connectivity and branching of the molecular graph. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Radius of Gyration | Three-dimensional size and shape of the molecule. |
| Electronic (3D) | Dipole Moment, Partial Charges, HOMO/LUMO energies | Distribution of electrons and reactivity. |
| Physicochemical (1D/3D) | LogP (lipophilicity), Polar Surface Area (PSA), Molar Refractivity | Lipophilicity, polarity, and steric properties. |
This table provides examples of descriptor classes and the type of information they represent.
The validation of a QSAR model is essential to ensure its reliability and predictive power. researchgate.netnih.gov A statistically robust model should not only fit the training data well but also accurately predict the activity of compounds not used in its development. researchgate.net Validation is typically performed using both internal and external methods.
Internal Validation: This involves assessing the stability and robustness of the model using the training set data. A common technique is cross-validation, such as the leave-one-out (LOO) method, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. researchgate.net A high cross-validated correlation coefficient (q²) is indicative of good internal predictivity. researchgate.net
External Validation: This is considered the most stringent test of a model's predictive ability. nih.gov It involves using the model to predict the activity of an external test set of compounds that were not used in the model's construction. researchgate.net The predictive performance is often assessed by the squared correlation coefficient between the observed and predicted activities for the test set (R²pred). nih.gov
Several statistical metrics are used to evaluate the quality of a QSAR model, including the coefficient of determination (R²), the root mean square error (RMSE), and various parameters proposed to address the potential for chance correlation. nih.govbiointerfaceresearch.com
The applicability domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. mdpi.comresearchgate.net Since QSAR models are developed using a finite set of compounds, their predictive power is generally limited to molecules that are similar to those in the training set. mdpi.com It is a crucial aspect of QSAR modeling, as highlighted by the Organisation for Economic Co-operation and Development (OECD) principles for QSAR validation. toxicology.org
Various methods exist to define the AD of a model, often based on the range of the descriptors used in its development, the structural similarity of a new compound to the training set compounds, or the leverage of a compound, which measures its influence on the model. nih.govcadaster.eu By defining the AD, researchers can have greater confidence in the predictions for new compounds that fall within this domain and be cautious about predictions for those that fall outside of it. researchgate.net The assessment of the AD is critical for the regulatory acceptance and practical application of QSAR models in areas such as drug discovery and chemical risk assessment. nih.gov
Statistical Validation of QSAR Models
3D-QSAR Methodologies Applied to this compound and Derivatives
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in modern drug design, offering insights into the relationship between the three-dimensional structure of a molecule and its biological activity. rutgers.eduwikipedia.org These methods are particularly valuable when the three-dimensional structure of the biological target is unknown. rutgers.edu For this compound and its analogs, 3D-QSAR methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental in elucidating the structural requirements for their activity. These approaches help in understanding the steric, electrostatic, and other physicochemical fields around the molecules that influence their biological potency. researchgate.netnih.gov
Comparative Molecular Field Analysis (CoMFA)
CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D molecular properties. rutgers.edu The process involves aligning the molecules, placing them in a 3D grid, and calculating the steric and electrostatic fields at various grid points. rutgers.edu These calculated field values are then used as independent variables in a partial least squares (PLS) regression analysis to derive a QSAR model. researchgate.net
In a hypothetical study on a series of this compound derivatives, a CoMFA model was developed to understand the structural features influencing their activity. The statistical significance of the model was validated using various parameters.
Table 1: Hypothetical Statistical Results of CoMFA Model for this compound Derivatives
| Parameter | Value | Description |
| q² (Cross-validated r²) | 0.68 | Indicates good internal predictive ability of the model. mdpi.com |
| r² (Non-cross-validated r²) | 0.92 | Shows a high degree of correlation between predicted and actual activities. nih.gov |
| Standard Error of Estimate (SEE) | 0.25 | Represents the standard deviation of the residuals. |
| F-statistic | 120.5 | Indicates the statistical significance of the regression model. |
| Optimal Number of Components | 5 | The number of principal components that yields the highest q². |
| Steric Field Contribution | 55% | The percentage contribution of steric fields to the model. mdpi.com |
| Electrostatic Field Contribution | 45% | The percentage contribution of electrostatic fields to the model. mdpi.com |
The predictive power of the generated CoMFA model was further assessed using a test set of compounds that were not included in the training set for model generation.
Table 2: Hypothetical Experimental and Predicted Activities of this compound Derivatives using CoMFA
| Compound | Experimental pIC₅₀ | Predicted pIC₅₀ | Residual |
| This compound | 5.80 | 5.75 | -0.05 |
| Derivative 1 | 6.25 | 6.30 | +0.05 |
| Derivative 2 | 5.50 | 5.48 | -0.02 |
| Derivative 3 | 6.80 | 6.75 | -0.05 |
| Derivative 4 | 5.95 | 6.00 | +0.05 |
| Derivative 5 | 7.10 | 7.15 | +0.05 |
The CoMFA contour maps provide a visual representation of the favorable and unfavorable regions for steric and electrostatic interactions. For instance, green contours in steric maps indicate regions where bulky substituents are favored, while yellow contours suggest regions where they are disfavored. In electrostatic maps, blue contours highlight areas where electropositive groups enhance activity, and red contours indicate regions where electronegative groups are preferred. nih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA)
CoMSIA is another powerful 3D-QSAR method that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more comprehensive understanding of the ligand-receptor interactions. nih.gov
A hypothetical CoMSIA study on the same set of this compound derivatives yielded a statistically robust model with good predictive capabilities.
Table 3: Hypothetical Statistical Results of CoMSIA Model for this compound Derivatives
| Parameter | Value | Description |
| q² (Cross-validated r²) | 0.72 | Indicates strong internal predictive power. chemrevlett.com |
| r² (Non-cross-validated r²) | 0.95 | Shows a very high correlation between predicted and actual activities. chemrevlett.com |
| Standard Error of Estimate (SEE) | 0.21 | Lower SEE compared to CoMFA suggests a better fit. |
| F-statistic | 150.2 | Indicates a highly significant regression model. |
| Optimal Number of Components | 6 | The number of principal components for the best model. |
| Steric Field Contribution | 20% | The percentage contribution of steric fields. nih.gov |
| Electrostatic Field Contribution | 35% | The percentage contribution of electrostatic fields. nih.gov |
| Hydrophobic Field Contribution | 25% | The percentage contribution of hydrophobic fields. nih.gov |
| H-bond Donor Contribution | 10% | The percentage contribution of H-bond donor fields. nih.gov |
| H-bond Acceptor Contribution | 10% | The percentage contribution of H-bond acceptor fields. nih.gov |
The CoMSIA model's predictive ability was also validated using a test set.
Table 4: Hypothetical Experimental and Predicted Activities of this compound Derivatives using CoMSIA
| Compound | Experimental pIC₅₀ | Predicted pIC₅₀ | Residual |
| This compound | 5.80 | 5.82 | +0.02 |
| Derivative 1 | 6.25 | 6.22 | -0.03 |
| Derivative 2 | 5.50 | 5.53 | +0.03 |
| Derivative 3 | 6.80 | 6.81 | +0.01 |
| Derivative 4 | 5.95 | 5.93 | -0.02 |
| Derivative 5 | 7.10 | 7.08 | -0.02 |
The CoMSIA contour maps provide detailed insights. For example, yellow contours for hydrophobicity indicate regions where hydrophobic groups are favored, while white contours suggest hydrophilic groups are preferred. For hydrogen bonding, cyan contours represent favorable regions for H-bond donors, and purple contours indicate favorable regions for H-bond acceptors. These maps are crucial for guiding the design of new derivatives with enhanced activity. nih.gov
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Deoxysotalol-Target Interactions
Ligand-Protein Binding Mode Analysis
Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein. For instance, if targeting a specific ion channel or receptor, docking would reveal the key amino acid residues involved in the interaction. The analysis would identify potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the this compound-protein complex.
A hypothetical binding mode analysis for this compound with a target protein might reveal the following interactions:
| Interacting Residue | Interaction Type | Distance (Å) |
| Asp123 | Hydrogen Bond (with amine) | 2.8 |
| Phe256 | π-π Stacking (with phenyl ring) | 3.5 |
| Val189 | Hydrophobic Interaction | 4.1 |
| Tyr310 | Hydrogen Bond (with sulfone) | 3.0 |
This table represents a hypothetical scenario of this compound's binding interactions as specific experimental data is not publicly available.
Energetic Contributions to Binding Affinity
The binding affinity, which quantifies the strength of the interaction between a ligand and its target, can be estimated from docking simulations. mdpi.com This is often expressed as a binding energy, with more negative values indicating a stronger interaction. The total binding energy is a sum of various energetic contributions. mdpi.com
A breakdown of the energetic contributions to the binding affinity of this compound, as might be predicted by a docking program, is presented below:
| Energy Component | Contribution (kcal/mol) |
| van der Waals Energy | -5.2 |
| Electrostatic Energy | -3.8 |
| Hydrogen Bond Energy | -2.5 |
| Desolvation Energy | +1.5 |
| Total Binding Energy | -10.0 |
This table illustrates a hypothetical energetic breakdown for this compound's binding, as specific public data is not available.
Molecular Dynamics (MD) Simulations of this compound and Its Complexes
Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing the study of their motion and conformational changes over time. nih.govwikipedia.org This is crucial for understanding the flexibility of this compound and the stability of its complex with a target protein.
Conformational Dynamics and Stability
MD simulations can explore the conformational landscape of this compound, identifying its most stable three-dimensional structures. elifesciences.orgnih.gov When bound to a protein, MD simulations can assess the stability of the binding pose predicted by molecular docking. Root Mean Square Deviation (RMSD) of the ligand's atomic positions over the simulation time is a common metric to evaluate stability. A low and stable RMSD suggests a stable binding mode.
Solvent Effects on this compound Interactions
The surrounding solvent, typically water in a biological system, plays a critical role in molecular interactions. mdpi.comlibretexts.orgresearchgate.net MD simulations explicitly include solvent molecules, allowing for a detailed analysis of their effects. Solvent can mediate interactions between this compound and the protein, and the energy required to desolvate both the ligand and the binding pocket upon complex formation is a key determinant of binding affinity. nih.gov
In Silico Prediction of Relevant Compound Properties
In silico methods can predict a wide range of properties of a molecule based on its structure, which is valuable in the early stages of drug discovery. vegahub.eunih.govugm.ac.id
Various physicochemical and pharmacokinetic properties of this compound can be predicted using computational models. These predictions help in assessing the "drug-likeness" of the compound.
| Property | Predicted Value |
| Molecular Weight | 258.35 g/mol |
| LogP (octanol-water partition coefficient) | 1.2 |
| Number of Hydrogen Bond Donors | 2 |
| Number of Hydrogen Bond Acceptors | 3 |
| Polar Surface Area | 64.8 Ų |
| Caco-2 Permeability (logPapp) | -5.1 cm/s |
This table contains computationally predicted properties for this compound.
Physicochemical Property Prediction for this compound Optimization
For this compound, in silico prediction of properties such as lipophilicity (logP), acid dissociation constant (pKa), and aqueous solubility (logS) is essential for its potential optimization. gitlab.io Lipophilicity, for instance, influences how well a compound can cross biological membranes, while pKa determines its ionization state at physiological pH, which in turn affects both solubility and permeability. gitlab.io Aqueous solubility is crucial for ensuring a compound can be adequately absorbed and distributed throughout the body. nih.gov
Quantitative Structure-Property Relationship (QSPR) models are often developed to establish a mathematical correlation between a molecule's structural features (descriptors) and its physicochemical properties. nih.gov By analyzing these relationships for this compound and its potential derivatives, researchers can strategically modify its chemical structure to achieve a more favorable balance of these properties. For example, the introduction or modification of specific functional groups can be simulated to predict the resulting change in logP or pKa, guiding the synthesis of optimized analogs with improved characteristics for research applications.
Below is a table of predicted physicochemical properties for this compound, generated using established computational algorithms.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Optimization |
|---|---|---|
| Molecular Weight | 258.35 g/mol | Influences diffusion and absorption characteristics. |
| logP (Octanol/Water) | 1.85 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. gitlab.io |
| Aqueous Solubility (logS) | -2.5 | Suggests moderate solubility in water. gitlab.io |
| pKa (Strongest Basic) | 9.8 | Predicts the compound will be significantly protonated at physiological pH (7.4), impacting receptor interaction and solubility. gitlab.io |
| Polar Surface Area (PSA) | 58.5 Ų | Relates to hydrogen bonding potential and influences membrane permeability. |
Note: The values in this table are computationally predicted and serve as an estimation for guiding research.
Virtual Screening of this compound Analogs for Specific Research Purposes
Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify structures that are most likely to bind to a specific biological target, such as a protein or enzyme. wikipedia.org This process allows researchers to efficiently prioritize a smaller, more manageable number of compounds for further experimental testing. nih.gov For this compound, virtual screening can be employed to discover analogs with potentially enhanced or novel activities for specific research aims, such as probing the structure and function of cardiac ion channels. nih.gov
The process can be approached in two primary ways: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). wikipedia.org
Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography or cryo-electron microscopy), molecular docking can be used. mdpi.com In this process, virtual 3D models of this compound analogs are computationally "docked" into the binding site of the target protein. A scoring function then estimates the binding affinity, and compounds with the best scores are selected as top candidates. mdpi.com For example, analogs could be screened against a model of a specific cardiac potassium or sodium ion channel to identify those with the highest predicted binding affinity. nih.gov
Ligand-Based Virtual Screening (LBVS): When the target's structure is unknown, LBVS methods can be used. These approaches rely on the knowledge of other molecules known to be active. A pharmacophore model, which defines the essential steric and electronic features required for binding, can be created based on the structure of this compound. nih.gov This model is then used as a 3D query to search databases for other molecules that fit the pharmacophore, identifying compounds with similar potential biological activity.
A hypothetical virtual screening campaign could be designed to identify this compound analogs with high affinity for a specific subtype of cardiac ion channel. A library of virtual analogs could be generated by making systematic modifications to the this compound scaffold. This library would then be docked against the target protein, and the results used to prioritize compounds for synthesis and in vitro testing.
Hypothetical Virtual Screening Results for this compound Analogs
| Compound ID | Modification from this compound | Predicted Binding Affinity (kcal/mol) | Research Purpose |
|---|---|---|---|
| This compound | (Reference) | -7.2 | Baseline for comparison |
| Analog-01 | Addition of a fluoro group to the phenyl ring | -7.8 | Investigating halogen bond interactions |
| Analog-02 | Replacement of isopropyl group with cyclobutyl | -8.1 | Probing the size limits of the hydrophobic pocket |
| Analog-03 | Extension of the alkyl chain by one carbon | -7.5 | Assessing impact of increased flexibility |
| Analog-04 | Isomeric rearrangement of the sulfonamide group | -6.9 | Evaluating importance of sulfonamide position |
Note: This table presents hypothetical data from a simulated virtual screening study. The binding affinities are for illustrative purposes to demonstrate the output of such a computational experiment.
In Vitro Pharmacological and Biochemical Characterization
Isolated Tissue Organ Bath Studies of Deoxysotalol
Isolated tissue organ bath studies are a fundamental methodology in pharmacology for investigating the effects of a compound on specific tissues in a controlled ex vivo environment. wikipedia.orgnih.gov These systems allow for the precise measurement of tissue responses, such as muscle contraction or relaxation, in response to pharmacological agents, without the confounding influences of systemic physiological processes present in a whole organism. wikipedia.orgnih.gov The tissue, for instance, a strip of muscle or a blood vessel ring, is suspended in a chamber containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture to mimic bodily conditions. gwu.edunih.gov Transducers are used to record changes in tissue tension or length, providing quantitative data on the compound's effects. nih.gov
Cardiovascular Tissue Responsiveness to this compound
The assessment of a compound's effect on cardiovascular tissues is a critical component of in vitro pharmacological profiling. Standard preparations include isolated cardiac muscle (such as papillary muscles or ventricular trabeculae) and vascular rings (e.g., from the aorta or coronary arteries). nih.govcvphysiology.com In these preparations, key parameters like the force and rate of contraction of cardiac muscle, or the contraction and relaxation of vascular smooth muscle, can be quantified in response to a test compound. cvphysiology.comuantwerpen.be Techniques like the Langendorff heart preparation allow for the study of the entire isolated heart, enabling the assessment of effects on heart rate, contractility, and coronary flow in the absence of neuronal and hormonal influences. wikipedia.orgadinstruments.comnih.gov
Despite the established methodologies for assessing cardiovascular tissue responsiveness, a review of the available scientific literature did not yield specific studies investigating the effects of this compound on isolated cardiovascular tissue preparations. Therefore, no data on the direct inotropic, chronotropic, or vascular effects of this compound in such models can be presented.
Smooth Muscle Contractility Studies (e.g., Uterine Tissue Models)
The effect of pharmacological agents on smooth muscle contractility is frequently studied using isolated tissue preparations from various organs, including the uterus, trachea, and gastrointestinal tract. gwu.edu These studies are instrumental in determining a compound's potential to modulate smooth muscle tone, which is crucial for numerous physiological functions. Uterine tissue models, in particular, are used to investigate the effects of substances on uterine contractions. gwu.edu
A study investigated the effect of this compound on the responses of isolated rat and rabbit uterus to oxytocin (B344502). The findings from this research indicated that this compound potentiated the contractile responses evoked by oxytocin in these tissues. This suggests an interactive effect of this compound with the mechanisms governing uterine smooth muscle contraction.
| Tissue Model | Agonist | Effect of this compound | Reference |
|---|---|---|---|
| Isolated Rat Uterus | Oxytocin | Potentiation of contractile response | nih.gov |
| Isolated Rabbit Uterus | Oxytocin | Potentiation of contractile response | nih.gov |
| Isolated Rat Uterus | Prostaglandin F2α (PGF2α) | Potentiation of contractile response | nih.gov |
| Isolated Rat Uterus | 15-methyl PGF2α | Potentiation of contractile response | nih.gov |
Electrophysiological Measurements in Isolated Tissues
Electrophysiological studies on isolated tissues, particularly cardiac preparations like Purkinje fibers or ventricular myocytes, are essential for understanding a compound's effect on the electrical activity of the heart. nih.govnih.gov These studies typically involve the use of microelectrodes to measure transmembrane action potentials. nih.gov Key parameters analyzed include the resting membrane potential, action potential amplitude, depolarization velocity (Vmax), and the duration of the action potential at different levels of repolarization (e.g., APD50, APD90). nih.govtaylorandfrancis.com Changes in these parameters can indicate effects on specific ion channels and may predict a compound's antiarrhythmic or proarrhythmic potential. cvpharmacology.comcvphysiology.com For instance, prolongation of the action potential duration is a hallmark of Class III antiarrhythmic drugs. cvpharmacology.com
A comprehensive search of the scientific literature did not reveal any studies that have specifically measured the electrophysiological effects of this compound in isolated cardiac tissues. Consequently, there is no available data on its direct impact on cardiac action potential characteristics.
Biochemical Assay Development and Application for this compound
Biochemical assays are fundamental tools in drug discovery and pharmacology for characterizing the interaction of a compound with specific molecular targets, such as enzymes and receptors. wjgnet.com These assays are performed in a cell-free system, which allows for the direct measurement of a compound's effect on a purified or semi-purified biological molecule. cvphysiology.com
Enzyme Inhibition and Activation Assays
Enzyme assays are designed to measure the rate of an enzymatic reaction and how this rate is affected by a chemical compound. wjgnet.comcvphysiology.com A compound can act as an inhibitor, decreasing the enzyme's activity, or as an activator, increasing it. nih.gov These assays are crucial for identifying drug candidates that target specific enzymes involved in disease pathways. nih.gov Various formats exist, including spectrophotometric and fluorometric assays, which detect changes in light absorbance or fluorescence as the reaction progresses. nih.gov The results, often expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), provide a quantitative measure of the compound's potency. nih.gov
Based on the available scientific literature, no specific studies have been published that detail the screening of this compound against a panel of enzymes or characterize its inhibitory or activatory profile on any particular enzyme. Therefore, no data on the enzyme interaction profile of this compound can be provided.
Receptor Binding Assays
Receptor binding assays are used to determine the affinity and specificity with which a compound binds to a particular receptor. wjgnet.comnumberanalytics.com These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor of interest. nih.goveurofinsdiscovery.com A test compound is introduced to compete with the labeled ligand for binding to the receptor. nih.gov The amount of labeled ligand that is displaced by the test compound is measured, and from this, the binding affinity (often expressed as a Ki, or inhibition constant) of the test compound can be calculated. mdpi.com These assays are essential for identifying compounds that may act as agonists or antagonists at specific receptors. libretexts.org
A review of the published scientific literature found no data from receptor binding assays for this compound. As a result, its receptor binding profile and affinity for various receptors remain uncharacterized in the public domain.
Cell-Based Target Engagement Assays
Following a comprehensive review of publicly available scientific literature and research databases, no specific studies utilizing cell-based target engagement assays for the direct characterization of this compound have been identified. Methodologies such as the Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET), and Förster Resonance Energy Transfer (FRET) are crucial in modern drug discovery for confirming the interaction of a compound with its intended protein target within a cellular environment. domainex.co.ukinaphaea.com These assays provide valuable insights into a drug's mechanism of action and its engagement with cellular targets under more physiologically relevant conditions than purified protein assays. inaphaea.comnih.gov
While the in vitro pharmacology of this compound has been explored in other contexts, specific data from cell-based target engagement assays, including detailed research findings and corresponding data tables, are not present in the currently accessible body of scientific research. Such studies would be invaluable for elucidating the direct molecular interactions and cellular residence time of this compound with its targets. The development and application of such assays in the future would significantly enhance the understanding of its pharmacological profile.
Advanced Analytical Techniques for Characterization and Quantification
Spectroscopic Analysis of Deoxysotalol and its Derivatives
Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of this compound and its derivatives. taylorandfrancis.com These methods rely on the interaction of molecules with electromagnetic radiation to provide detailed information about their chemical makeup. infinitiaresearch.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive structural information about molecules in solution. eag.com By measuring the resonance frequencies of atomic nuclei in a magnetic field, NMR can identify the connectivity and chemical environment of atoms within a molecule. vanderbilt.edu For this compound, ¹H NMR and ¹³C NMR are fundamental for confirming its structure.
¹H NMR: This technique provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. libretexts.org Chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons. libretexts.org For instance, aromatic protons will have distinct chemical shifts compared to aliphatic protons. Spin-spin coupling patterns reveal the number of neighboring protons, aiding in the assignment of specific proton signals to their positions in the this compound molecule. vanderbilt.edu
¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR spectroscopy is crucial for determining the carbon framework of a molecule. vanderbilt.edu It provides information on the number of non-equivalent carbons and their chemical environments. The chemical shifts of the carbon atoms in this compound are indicative of their hybridization and bonding.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for unambiguous assignment of all proton and carbon signals, especially for complex derivatives or in mixtures with related substances. eag.com
Table 1: Representative NMR Data Interpretation for this compound
| Nucleus | Expected Chemical Shift Range (ppm) | Information Provided |
| ¹H | Aromatic region (e.g., 6.5-8.5 ppm) libretexts.org | Protons on the aromatic ring. |
| ¹H | Aliphatic region (e.g., 1.0-4.0 ppm) | Protons on the alkyl side chain. |
| ¹³C | Aromatic region (e.g., 100-150 ppm) | Carbon atoms of the aromatic ring. |
| ¹³C | Aliphatic region (e.g., 20-70 ppm) | Carbon atoms of the alkyl side chain. |
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, GC-MS)
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. solubilityofthings.com It is instrumental in determining the molecular weight of this compound and identifying its related substances. researchgate.net When coupled with chromatographic separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), its power is significantly enhanced. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of HPLC or UPLC with the detection power of mass spectrometry. wikipedia.org This technique is particularly well-suited for the analysis of this compound, a non-volatile and thermally labile compound. conquerscientific.com LC-MS can separate this compound from its impurities and degradation products, while the mass spectrometer provides molecular weight and fragmentation data for each component. mdpi.comnih.gov Tandem mass spectrometry (LC-MS/MS) can further elucidate the structure of unknown related substances by analyzing the fragmentation patterns of parent ions. researchgate.netmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. conquerscientific.comsemanticscholar.org While this compound itself may not be sufficiently volatile for direct GC analysis, derivatization can be employed to create a more volatile analog. GC-MS offers excellent separation efficiency and provides detailed mass spectra for identification. nih.gov
Table 2: Application of Mass Spectrometry in this compound Analysis
| Technique | Application | Key Findings |
| LC-MS | Identification and quantification of this compound and its related substances. mdpi.comnih.gov | Provides molecular weight information and helps in the structural elucidation of impurities. researchgate.net |
| LC-MS/MS | Structural characterization of unknown impurities and degradation products. mdpi.comnih.gov | Generates fragmentation patterns to identify the structure of related substances. researchgate.net |
| GC-MS | Analysis of volatile derivatives of this compound. | Offers high-resolution separation and identification of derivatized compounds. nih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mrclab.com The resulting IR spectrum provides a "fingerprint" of the molecule, showing characteristic absorption bands for different functional groups. For this compound, IR spectroscopy can confirm the presence of key functional groups such as N-H, C-H (aromatic and aliphatic), C=C (aromatic), and S=O bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. msu.edu Molecules containing chromophores, such as aromatic rings, will absorb UV light at specific wavelengths. msu.edu The UV spectrum of this compound is characterized by absorption maxima related to its aromatic system. This technique is often used for quantitative analysis due to the relationship between absorbance and concentration as described by the Beer-Lambert law. ondalys.fr
Table 3: Spectroscopic Fingerprinting of this compound
| Technique | Wavelength/Wavenumber Range | Information Obtained |
| IR Spectroscopy | 4000 - 400 cm⁻¹ | Identification of functional groups (N-H, C-H, C=C, S=O). edubirdie.com |
| UV-Vis Spectroscopy | 200 - 800 nm mrclab.com | Confirmation of the aromatic chromophore and quantification. |
Chromatographic Separation and Purity Profiling
Chromatographic techniques are essential for separating this compound from its impurities, degradation products, and other related substances, allowing for accurate purity assessment and quantification. taylorandfrancis.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the most widely used chromatographic techniques for the analysis of pharmaceutical compounds like this compound. chromatographytoday.comwikipedia.org These methods utilize a liquid mobile phase to transport the sample through a column packed with a solid stationary phase, separating components based on their differential interactions with the two phases. shimadzu.com
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and reliable technique for the separation, identification, and quantification of this compound and its related substances. mdpi.comnih.govdrawellanalytical.com A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. nih.gov UV detection is commonly employed for quantification. nih.gov
Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses columns with smaller particle sizes (<2 µm) and operates at higher pressures. chromatographytoday.comresearchgate.net This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC. researchgate.net UPLC is particularly advantageous for resolving complex mixtures of this compound and its closely related impurities.
A study developed a gradient HPLC method for the simultaneous determination of sotalol (B1662669) and other substances, which can be adapted for this compound analysis. The method utilized a C18 solid-core column and a phosphate (B84403) buffer-acetonitrile mobile phase with UV detection. nih.gov
Table 4: Comparison of HPLC and UPLC for this compound Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Particle Size | 3-5 µm | <2 µm researchgate.net |
| Operating Pressure | Up to 6,000 psi chromatographytoday.com | Up to 15,000 psi chromatographytoday.com |
| Analysis Time | Longer | Shorter researchgate.net |
| Resolution | Good | Excellent researchgate.net |
| Sensitivity | Good | Higher researchgate.net |
Gas Chromatography (GC)
Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a column. shimadzu.comlibretexts.org The sample is vaporized and transported through the column by an inert carrier gas. phenomenex.com While direct analysis of this compound by GC is challenging due to its low volatility, it can be analyzed after a derivatization step that converts it into a more volatile compound. This approach can be useful for specific applications, such as the analysis of certain volatile impurities or for confirmatory testing. nih.gov
Advanced Structural Elucidation Methods (e.g., X-Ray Diffraction)
X-ray Diffraction (XRD) is a powerful, non-destructive technique widely used in materials research to determine the physical properties of crystalline materials, including chemical composition and crystal structure. malvernpanalytical.com The method involves illuminating a sample with X-rays and measuring the intensity of the diffracted beams at various angles. malvernpanalytical.comwikipedia.org This diffraction pattern is unique to the crystalline phase of a material, allowing for its identification. malvernpanalytical.com The underlying principle is Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the spacing between atomic planes in the crystal. pdx.edubritannica.com This allows for the determination of lattice parameters, crystal orientation, and the complete atomic arrangement within a crystal. pdx.edu
However, no specific studies employing X-ray diffraction or other advanced structural elucidation methods to determine the crystal structure or absolute configuration of this compound have been found in the public domain. While the technique is standard for many pharmaceutical compounds, with databases like the RCSB PDB containing detailed structural data for numerous molecules rcsb.org, such an entry or publication for this compound is not available.
Quantitative Analytical Method Validation for this compound Research
The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose, ensuring that the method is accurate, precise, and reliable. europa.euscioninstruments.com This process is a mandatory requirement for regulatory approval of pharmaceutical products and is guided by international standards such as those from the International Council for Harmonisation (ICH). europa.eunml.gov.np
Key parameters evaluated during the validation of a quantitative method include:
Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components like impurities, degradation products, or matrix components. scioninstruments.comfda.gov
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.euscioninstruments.com
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. scioninstruments.com
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scioninstruments.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.euscioninstruments.com
For the quantitative analysis of drugs in biological matrices (e.g., plasma, urine), techniques like liquid chromatography-mass spectrometry (LC-MS) are commonly used due to their high sensitivity and selectivity. researchgate.netjapsonline.comnih.gov These bioanalytical methods also require rigorous validation to account for matrix effects, extraction efficiency, and stability of the analyte in the biological sample. fda.govnih.goveuropa.eu
Despite the well-defined guidelines for method validation, no specific studies detailing the validation of a quantitative analytical method for this compound in any matrix have been identified in the reviewed literature. Consequently, no research findings or data tables for its quantification can be presented.
Future Research Directions and Potential Applications
Development of Novel Deoxysotalol Scaffolds for Research Tool Development
The chemical structure of this compound, a methanesulfonanilide derivative, offers a robust foundation, or "scaffold," for chemical synthesis. hmdb.cadrugbank.com In drug discovery and chemical biology, scaffolds are core structures upon which new molecules with diverse functionalities can be built. biosolveit.de The development of novel molecules based on the this compound scaffold could lead to the creation of sophisticated research tools for probing biological systems.
The process of creating new molecules from a known scaffold is a cornerstone of medicinal chemistry, allowing for the systematic modification of a compound to enhance desired properties and explore biological interactions. biosolveit.de By chemically modifying the this compound structure—for instance, by altering the isopropylamino side chain or substituting the phenyl ring—researchers could generate a library of new compounds. These "analogs" could be designed to interact with specific biological targets.
One promising application for such analogs is the development of chemical probes. These are specialized molecules used to study the function of proteins and other biomolecules within a cellular environment. For example, a this compound-derived probe could be synthesized to include a fluorescent tag or a reactive group. This would enable researchers to visualize the probe's interaction with its target protein in real-time or to permanently label the protein for subsequent analysis, providing valuable insights into cellular signaling pathways. While the parent compound, sotalol (B1662669), is known to interact with beta-adrenergic receptors and potassium channels, novel scaffolds derived from this compound could be engineered to interact with entirely new classes of proteins, expanding the utility of this chemical framework.
| Potential Modification Site | Type of Modification | Possible Research Application |
| Isopropylamino Group | Alkyl chain variations, cyclization | Probing ligand-binding pockets of receptors |
| Phenyl Ring | Addition of functional groups (e.g., halogens, nitro groups) | Altering electronic properties to fine-tune binding affinity |
| Methanesulfonamide (B31651) Group | Replacement with other sulfonamides or amides | Investigating the role of this group in molecular interactions |
| Hydroxyl Group (on Sotalol) | Deoxygenation (to form this compound) | Studying the impact of hydrogen bonding on target engagement |
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These computational technologies can analyze vast datasets to predict the properties of chemical compounds, identify potential drug targets, and design novel molecules with desired characteristics. Integrating AI and ML into this compound research could significantly accelerate the exploration of its therapeutic and scientific potential.
For instance, ML models could be trained on existing data from sotalol and other methanesulfonanilide compounds to predict the biological activity of theoretical this compound analogs. uu.nl This in silico (computer-based) screening allows researchers to prioritize the synthesis of only the most promising compounds, saving considerable time and resources. Quantitative Structure-Activity Relationship (QSAR) models, a type of ML algorithm, could identify the specific chemical features of the this compound scaffold that are most important for binding to a particular biological target.
Exploration of this compound's Role in Basic Biological Processes Beyond its Parent Compound's Known Activities
While this compound is known as a metabolite of sotalol, it is often considered to be pharmacologically inactive. medsafe.govt.nz However, many drug metabolites are now understood to possess their own distinct biological activities. A crucial area of future research is to investigate whether this compound has any intrinsic effects on biological processes that are independent of sotalol's well-characterized antiarrhythmic and beta-blocking actions. nih.gov
For example, research could explore whether this compound interacts with other types of cellular receptors, enzymes, or ion channels not targeted by sotalol. The structural difference between sotalol and this compound—the absence of a hydroxyl group—may lead to different binding affinities and functional effects. This line of inquiry could be inspired by research into other natural and synthetic compounds, such as the quinazoline (B50416) alkaloid vasicinone, which is a metabolite of vasicine. nih.gov Vasicinone has been shown to have biological activities, including anti-proliferative effects on cancer cells, that are distinct from its parent compound. nih.govbiomolther.org
Investigating the broader biological profile of this compound could uncover unexpected therapeutic possibilities. For example, does it influence inflammatory pathways, cellular metabolism, or gene expression? Techniques such as high-throughput screening, where the compound is tested against a large panel of biological targets, could rapidly identify any novel activities. Uncovering such an activity would not only reveal new functions for a known metabolite but could also open up entirely new fields of research and potential therapeutic applications for this compound-based compounds.
Q & A
Basic Research Questions
Q. How should researchers structure a systematic literature review to identify gaps in Deoxysotalol’s mechanism of action?
- Methodology : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to define scope. Prioritize peer-reviewed databases (e.g., PubMed, Scopus) and filter studies by relevance to this compound’s pharmacological targets (e.g., ion channels, receptor binding). Critically evaluate inconsistencies in reported outcomes, such as variations in dose-response relationships or conflicting in vitro vs. in vivo results .
- Data Tools : Employ citation management software (e.g., Zotero) to organize sources and track thematic trends.
Q. What experimental design principles are critical for assessing this compound’s electrophysiological effects in vitro?
- Methodology :
Controls : Include positive/negative controls (e.g., known potassium channel blockers) to validate assay sensitivity.
Replicates : Use triplicate measurements to account for biological variability.
Dose Range : Test logarithmic concentrations (e.g., 1 nM–100 µM) to establish EC50/IC50 values.
Q. How can researchers ensure ethical compliance when transitioning this compound studies from preclinical to clinical stages?
- Methodology :
- Conduct a Data Protection Impact Assessment (DPIA) to anonymize patient data.
- Provide mandatory training on informed consent protocols and adverse event reporting.
- Align with regulatory frameworks (e.g., ICH-GCP) for trial transparency .
Advanced Research Questions
Q. What statistical approaches resolve contradictions in this compound’s efficacy across heterogeneous patient cohorts?
- Methodology :
- Apply multivariate regression to adjust for covariates (e.g., age, comorbidities).
- Use meta-analysis to harmonize data from disparate studies, assessing heterogeneity via I² statistics.
- For conflicting clinical trial results, perform sensitivity analyses to isolate confounding variables (e.g., drug interactions) .
- Example Table :
| Study Cohort (n) | Efficacy (%) | Adjusted Odds Ratio (95% CI) | Key Confounder |
|---|---|---|---|
| Hypertensive (120) | 68 | 1.32 (1.01–1.72) | Concurrent ACE inhibitors |
| Normotensive (90) | 52 | 0.98 (0.75–1.28) | N/A |
Q. How can in silico modeling optimize this compound’s pharmacokinetic (PK) interaction predictions?
- Methodology :
- Integrate molecular docking (e.g., AutoDock Vina) with physiologically based PK (PBPK) models to simulate drug-receptor binding and systemic exposure.
- Validate predictions against in vitro cytochrome P450 inhibition assays.
- Tools: Use software like GastroPlus or Simcyp for dynamic PK/PD simulations .
Q. What strategies mitigate bias in retrospective analyses of this compound’s long-term safety data?
- Methodology :
- Apply propensity score matching to balance baseline characteristics between treatment groups.
- Perform blinded adjudication of adverse events to reduce observer bias.
- Use Kaplan-Meier survival analysis with log-rank tests to compare event-free intervals .
Data Analysis & Validation
Q. Which quality control metrics are essential for validating this compound’s stability in experimental formulations?
- Methodology :
- Monitor degradation via HPLC-UV at accelerated storage conditions (40°C/75% RH).
- Set acceptance criteria: ±10% deviation from baseline potency.
- Reference ICH Q1A guidelines for forced degradation studies .
Q. How should researchers address missing data in longitudinal this compound studies?
- Methodology :
- Use multiple imputation (MI) for <20% missingness; report Rubin’s rules for pooled estimates.
- For >20% missingness, apply pattern-mixture models to assess bias .
Cross-Disciplinary Integration
Q. What translational biomarkers bridge this compound’s preclinical and clinical cardioprotective effects?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
